molecular formula C15H20N2O2 B12988916 (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone

Cat. No.: B12988916
M. Wt: 260.33 g/mol
InChI Key: GHTGTRWTBIXSFW-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the piperazinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Studied for its potential as a therapeutic agent, particularly in the modulation of enzyme activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine.

    Piperazinyl derivatives: Compounds containing a piperazine ring with various substituents.

Uniqueness

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone stands out due to its unique combination of a methoxyphenyl ring, cyclopropyl group, and piperazinyl methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(2-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C15H20N2O2/c1-19-14-5-3-2-4-11(14)12-10-13(12)15(18)17-8-6-16-7-9-17/h2-5,12-13,16H,6-10H2,1H3

InChI Key

GHTGTRWTBIXSFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)N3CCNCC3

Origin of Product

United States

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